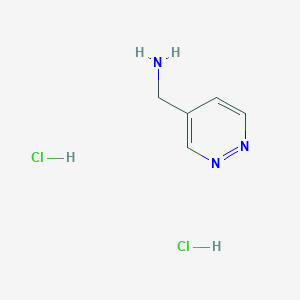
N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazolidinones, the class of compounds to which this molecule belongs, has been extensively studied . Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields .Aplicaciones Científicas De Investigación
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistic studies have explored its interactions with specific amino acids in the active site of target proteins, providing insights into its mode of action .
- The compound demonstrates significant antioxidant properties. It effectively scavenges free radicals and may contribute to cellular protection against oxidative stress .
- Inhibiting the SHIP1/2 enzymes is relevant for various diseases. Some derivatives of this compound have been evaluated as pan-SHIP1/2 inhibitors. These inhibitors show promise in modulating cellular signaling pathways .
- Molecular docking studies reveal that the compound forms hydrogen bonds with specific amino acids within binding pockets. For instance, it interacts with Arg184 and Lys179, stabilizing its position and achieving a favorable binding score .
- The compound serves as a key precursor for novel heterocyclic compounds. Researchers have synthesized derivatives by coupling it with various reagents, leading to diverse structures .
- Notably, the compound undergoes cyclization reactions, yielding intriguing heterocyclic products .
- Beyond cancer studies, researchers have assessed its biological activity against other targets. For instance:
- Compound 14 exhibits superior ABTS radical-scavenging activity .
- Compounds 9, 11, 15, 16, 22, 23, 24, and 25 display potent effects against HepG2 cells .
- Compound 16 shows strong activity against WI-38 cells .
- Compound 16 and 22 exhibit resistance against VERO cells .
- Compounds 7, 14, 15, 16, and 22 are effective against MCF-7 cells .
Anticancer Properties
Antioxidant Activity
Pan-SHIP1/2 Inhibition
Hydrogen Bonding Interactions
Novel Heterocyclic Synthesis
Biological Evaluation
Propiedades
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-18(20-13-15-7-3-1-4-8-15)19(24)21-14-17-22(11-12-27-17)28(25,26)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJHJKUSBVXJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)


![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446488.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2446490.png)



![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2446495.png)